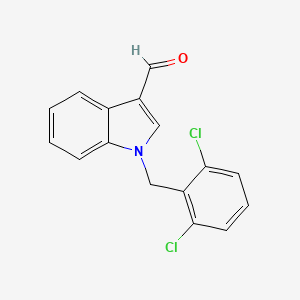
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
概要
説明
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a benzyl group substituted with two chlorine atoms at the 2 and 6 positions, attached to an indole ring with an aldehyde functional group at the 3 position
作用機序
- The local anesthetic action of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde is thought to be due to a reduced sodium channel blockade .
- As an antiseptic, its mechanism of action is not fully understood, but it is believed to involve denaturation of external proteins and rearrangement of tertiary protein structures .
Mode of Action
準備方法
The synthesis of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst.
Nucleophilic substitution: The 2,6-dichlorobenzyl chloride is then reacted with indole in the presence of a base to form 1-(2,6-dichlorobenzyl)-1H-indole.
Formylation: The final step involves the formylation of the indole derivative at the 3 position using a Vilsmeier-Haack reaction, which employs DMF and POCl3 to introduce the aldehyde group
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance reaction efficiency and safety.
化学反応の分析
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases, depending on the specific reaction.
科学的研究の応用
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
類似化合物との比較
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-(2,6-Dichlorobenzyl)-1H-indole: Lacks the aldehyde group, which limits its reactivity in certain chemical reactions.
1-(2,6-Dichlorobenzyl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its solubility and reactivity.
1-(2,6-Dichlorobenzyl)-1H-indole-3-methanol: Features a hydroxyl group instead of an aldehyde, which can participate in different types of chemical reactions
The unique combination of the 2,6-dichlorobenzyl group and the aldehyde functional group in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLMFQSIWCNEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356141 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-19-0 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















